2-(2-methoxyethoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isonicotinamide
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Overview
Description
2-(2-Methoxyethoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isonicotinamide is a complex organic compound that features a combination of methoxyethoxy, p-tolyl, tetrazolyl, and isonicotinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isonicotinamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Isonicotinamide Moiety: The isonicotinamide group can be synthesized through the reaction of isonicotinic acid with an appropriate amine.
Coupling Reactions: The final compound is obtained by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy and p-tolyl groups.
Reduction: Reduction reactions can target the nitro groups if present in any intermediates.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group can yield carboxylic acids, while reduction of nitro groups can yield amines.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: It can be used as a probe or ligand in biochemical assays to study molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isonicotinamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring, for example, is known to mimic carboxylate groups, potentially allowing the compound to inhibit enzymes that recognize carboxylate substrates.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol: This compound shares the methoxyethoxy and p-tolyl groups but lacks the tetrazole and isonicotinamide moieties.
Nicotinamide Derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) share the isonicotinamide group but differ significantly in structure and function.
Uniqueness
The uniqueness of 2-(2-methoxyethoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isonicotinamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-13-3-5-15(6-4-13)24-16(21-22-23-24)12-20-18(25)14-7-8-19-17(11-14)27-10-9-26-2/h3-8,11H,9-10,12H2,1-2H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHXOLVMOOUHSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=NC=C3)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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